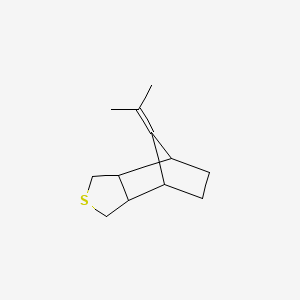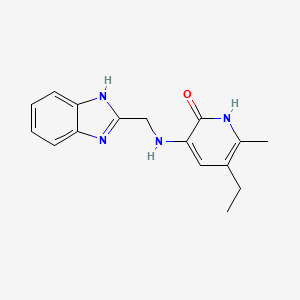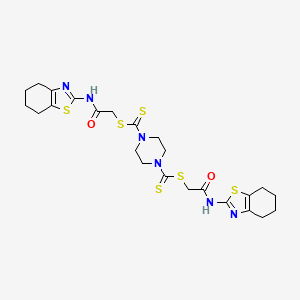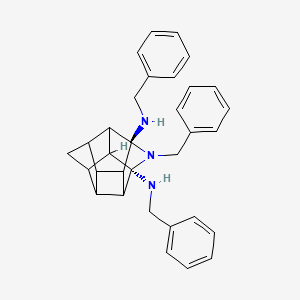
4,7-Methanobenzo(c)thiophene, octahydro-8-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is a complex organic compound with the molecular formula C12H18S. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: Contains a fused benzene and thiophene ring.
Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring.
Uniqueness
4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is unique due to its specific structural features, which include the octahydro and methylethylidene groups
Eigenschaften
CAS-Nummer |
51510-26-0 |
|---|---|
Molekularformel |
C12H18S |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
10-propan-2-ylidene-4-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H18S/c1-7(2)12-8-3-4-9(12)11-6-13-5-10(8)11/h8-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
BDOXSAODBITTLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCC1C3C2CSC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















